6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile
Description
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile (CAS: 1820620-42-5) is a pyridine-based nitrile derivative featuring a 5-methylpyridin-2-ylamino substituent at the 6-position of the pyridine ring. Its InChIKey (FADNQOROOVXLSY-UHFFFAOYSA-N) confirms its structural uniqueness, particularly the amino-linked pyridyl group, which distinguishes it from simpler analogs .
Structure
3D Structure
Properties
IUPAC Name |
6-[(5-methylpyridin-2-yl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-5-6-11(14-8-9)16-12-4-2-3-10(7-13)15-12/h2-6,8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADNQOROOVXLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200698 | |
| Record name | 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820620-42-5 | |
| Record name | 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820620-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 6-[(5-methyl-2-pyridinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 5-methyl-2-aminopyridine with 2-chloropyridine-3-carbonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to reflux for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound is compared to other pyridine-2-carbonitriles with substituents at the 5- or 6-positions, focusing on functional groups, molecular weight, and pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile enhances metabolic stability compared to the methyl group in the target compound, making it more suitable for drug development .
- Heterocyclic Substituents: The 5-methylpyridin-2-ylamino group in the target compound provides a planar aromatic system for π-π stacking in kinase binding pockets, whereas alkyl chains (e.g., 6-(3-aminopropyl)pyridine-2-carbonitrile) prioritize solubility over target affinity .
Stability and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile increases logP compared to the target compound, affecting blood-brain barrier permeability .
- Melting Points: While data for the target compound are unavailable, analogs like 3-Amino-4-(trifluoromethyl)thienopyridine-2-carbonitrile (CAS: 299198-01-9) exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .
Biological Activity
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile, identified by its chemical structure C12H10N and CAS number 226258-78-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyridine core substituted with a 5-methylpyridin-2-yl group and a carbonitrile functional group. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives within the same chemical family have shown low micromolar IC50 values against various cancer cell lines, indicating potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| Compound B | HeLa (cervical cancer) | 54.25% growth inhibition | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division, thus leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro. This suggests a mechanism involving the modulation of signaling pathways associated with inflammation .
Case Studies
- In Vivo Efficacy : In a study involving LPS-induced inflammation in mice, a related compound showed a remarkable inhibition of TNF-alpha release at concentrations as low as 10 µM, indicating strong anti-inflammatory effects .
- Cell Line Studies : Research on various human cancer cell lines demonstrated that compounds structurally similar to this compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : By binding to the colchicine site on tubulin, it disrupts microtubule formation necessary for mitosis.
- Cytokine Modulation : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
- Pro-apoptotic Effects : It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2 .
Q & A
Advanced Question
- Docking simulations : AutoDock Vina or Schrödinger Suite can model interactions with kinases or GPCRs. Focus on hydrogen bonds with the amino group and hydrophobic contacts with the methylpyridine moiety.
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
Validation requires correlation with experimental IC50 values. For example, a RMSD >2.0 Å in docking poses suggests poor predictive accuracy .
How does the methyl group on the pyridine ring affect solubility and crystallinity?
Basic Question
The 5-methyl group increases hydrophobicity, reducing aqueous solubility. Strategies to improve solubility include:
- Co-crystallization : Use of succinic acid or β-cyclodextrin as co-formers.
- Salt formation : Reacting the amino group with HCl to form a hydrochloride salt.
Crystallinity is enhanced by slow evaporation from polar aprotic solvents (e.g., DMSO:EtOH 1:3) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
Key challenges include:
- Purification : Column chromatography is impractical at >10 g scale. Alternatives include recrystallization or centrifugal partition chromatography.
- Byproduct formation : At high concentrations, dimerization via nitrile coupling may occur. Mitigation requires strict temperature control (<50°C) and diluted reaction conditions .
How can isotopic labeling (e.g., 13C/15N) aid in mechanistic studies of this compound?
Advanced Question
Isotopic labeling of the carbonitrile group (13C) or amino group (15N) enables:
- Reaction tracking : NMR or MS to identify intermediates in catalytic cycles.
- Metabolic fate analysis : Tracing 13C in in vivo models to map biotransformation pathways.
Synthetic routes for labeling may require modified precursors (e.g., K13CN instead of KCN) .
What structural analogs of this compound have been explored, and how do their activities compare?
Advanced Question
Analog studies reveal:
- Pyrazine derivatives : Replacement of the pyridine ring with pyrazine (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) reduces cytotoxicity but maintains kinase inhibition .
- Thienopyridines : Substitution with thiophene (e.g., 6-amino-2-imino-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile) enhances solubility but decreases metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
